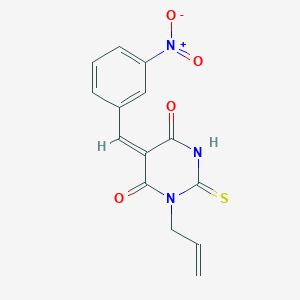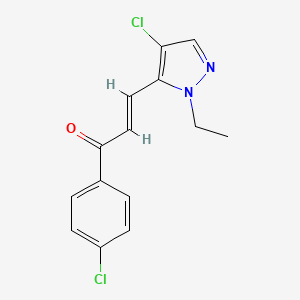![molecular formula C19H20ClNO4 B4849134 propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4849134.png)
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
描述
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, also known as PCMB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is widely used in scientific research and has been found to have a variety of applications, including as a reagent for protein modification and as an inhibitor of enzymes.
作用机制
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate works by reacting with the thiol groups of cysteine residues in proteins. This leads to the formation of a covalent bond between the protein and propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, which can cause changes in the protein's structure and function. As an inhibitor of enzymes, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can bind to the active site of the enzyme, preventing it from binding to its substrate and catalyzing the reaction.
Biochemical and Physiological Effects:
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as chymotrypsin and trypsin, which are involved in protein digestion. Additionally, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate.
实验室实验的优点和局限性
One advantage of using propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments is its ability to modify proteins and inhibit enzymes. This makes it a useful tool for studying the structure and function of proteins. However, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can react with other thiol-containing molecules, leading to non-specific modifications.
未来方向
There are several future directions for research on propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. One area of interest is the development of more specific inhibitors of enzymes, which could have potential therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. Finally, the use of propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in combination with other compounds could lead to the development of new drugs with enhanced efficacy and reduced side effects.
In conclusion, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is widely used in scientific research as a reagent for protein modification and as an inhibitor of enzymes. propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has a variety of applications and potential therapeutic uses, but more research is needed to fully understand its effects and limitations.
科学研究应用
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been widely used in scientific research as a reagent for protein modification. It can react with the thiol groups of cysteine residues in proteins, leading to the formation of a covalent bond between the protein and propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. This modification can be used to study the structure and function of proteins. Additionally, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been found to be an inhibitor of enzymes such as chymotrypsin and trypsin, making it useful in enzyme assays.
属性
IUPAC Name |
propyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-10-24-19(23)14-4-6-15(7-5-14)21-18(22)12-25-16-8-9-17(20)13(2)11-16/h4-9,11H,3,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPHKNMRVQWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849055.png)
![3-allyl-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849076.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4849080.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849108.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B4849117.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4849123.png)

![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)
![1,1'-[1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4849160.png)